2-(5-Isothiazolyl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,2-thiazol-5-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c6-3-1-5-2-4-7-8-5/h2,4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZRRFAIGTXZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312146 | |
| Record name | 5-Isothiazoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001907-73-8 | |
| Record name | 5-Isothiazoleacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isothiazoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 5 Isothiazolyl Acetonitrile and Analogues
Ring-Forming Reactions for the Isothiazole (B42339) Nucleus
Ring-forming reactions are fundamental to the synthesis of isothiazoles, constructing the heterocyclic core from simpler, often acyclic, components. These methods include cycloadditions, annulations, oxidative cyclizations, and multi-component reactions.
One of the prominent methods for isothiazole synthesis is the 1,3-dipolar cycloaddition reaction. Nitrile sulfides (R-C≡N⁺-S⁻) are highly reactive 1,3-dipoles that can react with various dipolarophiles to form the isothiazole ring. researchgate.net These nitrile sulfides are typically generated in situ by the thermal decomposition of 1,3,4-oxathiazol-2-ones, which releases carbon dioxide. researchgate.net
The reaction of nitrile sulfides with alkynes, such as dimethyl acetylenedicarboxylate (DMAD), provides a direct route to substituted isothiazoles. researchgate.net Similarly, reactions with 1,4-quinones have been shown to yield isothiazoloquinones. For instance, nitrile sulfides react with 1,4-naphthoquinone at the C(2)=C(3) bond to produce 3-substituted naphtho[2,3-d]isothiazole-4,9-diones. researchgate.net This approach highlights the utility of cycloaddition reactions in creating complex, fused isothiazole systems.
Annulation reactions provide an efficient means of constructing the isothiazole ring by forming multiple bonds in a single operation. A notable example is the potassium hydroxide (KOH)-mediated two-component annulation of dithioesters with aryl acetonitriles. organic-chemistry.orgacs.orgacs.org This transition-metal-free method proceeds under aerial conditions and involves the formation of new C-C, C-O, and N-S bonds to yield 3-hydroxy-4,5-disubstituted isothiazoles. organic-chemistry.orgacs.org
Optimization studies have shown that the reaction performs best with two equivalents of KOH in toluene at 100°C, achieving yields as high as 91%. organic-chemistry.org The method demonstrates broad substrate tolerance, accommodating various electron-donating and electron-withdrawing groups on both the dithioesters and the aryl acetonitriles. organic-chemistry.org This versatility allows for the synthesis of a diverse library of isothiazole analogues.
Below is a table summarizing the scope of the KOH-mediated annulation for synthesizing various isothiazole derivatives.
| Dithioate Reactant (R¹) | Acetonitrile (B52724) Reactant (R²) | Product Yield (%) |
| Methyl 4-methoxybenzodithioate | Phenylacetonitrile | 91% |
| Methyl 4-methylbenzodithioate | Phenylacetonitrile | 85% |
| Methyl 4-chlorobenzodithioate | Phenylacetonitrile | 81% |
| Methyl 4-bromobenzodithioate | Phenylacetonitrile | 83% |
| Methyl benzodithioate | 4-Methoxyphenylacetonitrile | 88% |
| Methyl benzodithioate | 4-Chlorophenylacetonitrile | 78% |
| Data compiled from research on KOH-mediated synthesis of substituted isothiazoles. organic-chemistry.org |
The formation of the S-N bond via intramolecular oxidative cyclization is a classic and effective strategy for synthesizing the isothiazole nucleus. thieme-connect.comthieme-connect.com This approach typically starts with a precursor containing an S-C-C-C-N fragment, such as a 3-aminopropenethione. thieme-connect.com Various oxidizing agents can be employed to facilitate the ring closure.
Common oxidants used in this method include iodine and hydrogen peroxide. thieme-connect.com A solvent-free variation of this method utilizes chromium trioxide supported on silica gel, which can proceed at room temperature or under microwave irradiation to yield 4-cyanoisothiazoles. thieme-connect.comthieme-connect.com
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and improving operational simplicity. researchgate.net A three-component strategy for the synthesis of isothiazoles has been developed employing enaminoesters, elemental sulfur, and bromodifluoroacetamides or esters. researchgate.netacs.org This reaction proceeds through the cleavage of two C-F bonds and the concurrent formation of new C-S, C-N, and N-S bonds, demonstrating high selectivity for the isothiazole product. acs.orgorganic-chemistry.org
Another MCR approach is the [4+1] annulation of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (B1210297) (NH₄OAc) under metal-free conditions. thieme-connect.comorganic-chemistry.org This reaction proceeds through a cascade of imine formation, cyclization, and aerial oxidation to form 3,5-disubstituted isothiazoles. thieme-connect.com
Ring Transformation Reactions Involving Isothiazoles
Ring transformation reactions provide an alternative pathway to isothiazoles, wherein one heterocyclic ring is converted into another. These methods can offer unique access to substituted isothiazoles that may be difficult to obtain through direct ring-forming reactions.
A significant advancement in isothiazole synthesis is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. organic-chemistry.orgnih.govacs.org This reaction provides a wide variety of isothiazole derivatives from readily available starting materials. nih.gov The reaction is proposed to proceed through the formation of an α-thiavinyl rhodium-carbenoid intermediate, which then undergoes cyclization with the nitrile. organic-chemistry.orgacs.org
The optimized reaction conditions typically involve a rhodium catalyst such as [Rh(COD)Cl]₂ with a ligand like DPPF, conducted in a solvent like chlorobenzene at 130°C. organic-chemistry.org This method shows a broad substrate scope, accommodating alkyl, aryl, and heteroaryl nitriles. organic-chemistry.orgnih.gov Research indicates that in this reaction, the carbene carbon of the intermediate acts as a nucleophile, while the sulfur atom is electrophilic. acs.org
An intramolecular version of this rhodium-catalyzed transannulation has also been developed using cyanothiadiazoles that contain a tethered ester, amide, or ether linker. acs.org This process efficiently constructs a wide range of bicyclic isothiazoles in good to excellent yields, accompanied by the release of nitrogen gas. acs.org
The following table presents representative yields for the intermolecular Rh-catalyzed transannulation.
| 1,2,3-Thiadiazole Reactant (R¹) | Nitrile Reactant (R²) | Product Yield (%) |
| 4-Phenyl-1,2,3-thiadiazole | Benzonitrile | 91% |
| 4-Phenyl-1,2,3-thiadiazole | 4-Bromobenzonitrile | 96% |
| 4-Phenyl-1,2,3-thiadiazole | Acetonitrile | 85% |
| 4,5-Diphenyl-1,2,3-thiadiazole | Benzonitrile | 94% |
| 4,5-Diphenyl-1,2,3-thiadiazole | 4-Bromobenzonitrile | 91% |
| 4-(2-Thienyl)-1,2,3-thiadiazole | Benzonitrile | 93% |
| Data compiled from studies on Rh-catalyzed transannulation of 1,2,3-thiadiazoles. acs.org |
Strategies for Introducing the Acetonitrile Functionality
A critical aspect of synthesizing 2-(5-isothiazolyl)acetonitrile is the introduction of the acetonitrile moiety (–CH₂CN) onto the isothiazole ring at the 5-position. This can be achieved through direct cyanomethylation or by the conversion of other functional groups into the nitrile.
Direct Cyanomethylation Reactions
Direct cyanomethylation involves the one-step formation of a C–C bond between the isothiazole ring and a cyanomethyl group. While literature specifically detailing the direct cyanomethylation of isothiazole is sparse, general methodologies developed for other aromatic and heteroaromatic systems are applicable. These methods often utilize acetonitrile as the cyanomethyl source under catalytic conditions.
Recent advances have focused on cross-dehydrogenative coupling (CDC) reactions. For example, an iron(II) chloride-catalyzed method has been reported for the amine-directed cyanomethylation of arylamines with acetonitrile acs.org. This approach involves the coupling of a C(sp³)–H bond in acetonitrile with a C(sp²)–H bond in the aromatic ring acs.org. A similar strategy could be envisioned for isothiazoles, potentially directed by a substituent on the ring.
Visible light-mediated photocatalysis has also emerged as a powerful tool for C–H functionalization. Heterogeneous photocatalysts have been used for the cyanomethylarylation of alkenes with acetonitrile, leading to the formation of various nitrogen-containing heterocycles beilstein-journals.orgnih.gov. The generation of cyanomethyl radicals under these mild conditions could potentially be harnessed for the direct functionalization of an isothiazole ring.
A two-step protocol offers an alternative to direct C-H activation. This method involves a palladium-mediated cross-coupling of a heteroaryl halide or boronic acid with a suitable isoxazole derivative, followed by the cleavage of the isoxazole ring to unmask the cyanomethylene group nih.govgalchimia.com. This approach avoids the direct use of cyanide reagents and has been successfully applied to various heterocycles, including thiazoles and pyridines galchimia.comgalchimia.com.
| Methodology | Catalyst/Reagent | Cyanomethyl Source | Key Features | Reference |
| Dehydrogenative Coupling | FeCl₂ / DTBP | Acetonitrile | Amine-directed C(sp²)–H functionalization | acs.org |
| Heterogeneous Photocatalysis | K-modified carbon nitride (CN-K) | Acetonitrile | Visible-light mediated, transition-metal-free | beilstein-journals.orgnih.gov |
| Two-Step Protocol | Palladium catalyst | Substituted Isoxazole | Avoids direct use of cyanide; mild unmasking | nih.govgalchimia.com |
Functional Group Interconversions to Nitriles
An alternative and often more common strategy is to introduce the acetonitrile group via the transformation of a pre-existing functional group at the 5-position of the isothiazole ring. This multi-step approach allows for greater synthetic flexibility.
One of the most classical methods for nitrile synthesis is the nucleophilic substitution of a halide with a cyanide salt. A synthetic route could involve the preparation of a 5-(halomethyl)isothiazole, such as 5-(bromomethyl)isothiazole. This intermediate could then react with sodium or potassium cyanide to displace the halide and form the desired acetonitrile product vanderbilt.edu.
Another well-established method is the dehydration of a primary amide. This would involve a synthetic sequence starting from isothiazole-5-carboxylic acid. The carboxylic acid would first be converted to the corresponding primary amide, isothiazole-5-acetamide, which could then be dehydrated using a variety of reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride to yield this compound vanderbilt.edu.
The conversion of aldehydes to nitriles is also a highly effective transformation. Starting with isothiazole-5-carbaldehyde, the aldehyde can be converted to an oxime by reaction with hydroxylamine. Subsequent dehydration of the aldoxime furnishes the nitrile organic-chemistry.org. A one-pot version of this reaction, directly converting aldehydes to nitriles using reagents like hydroxylamine hydrochloride in a suitable solvent, is also a practical option organic-chemistry.org.
| Precursor Functional Group | Intermediate | Key Reagents for Conversion | Reference |
| Halomethyl (e.g., -CH₂Br) | N/A | NaCN or KCN | vanderbilt.edu |
| Carboxylic Acid (-COOH) | Primary Amide (-CONH₂) | SOCl₂, then NH₃; then POCl₃ or TsCl | vanderbilt.edu |
| Aldehyde (-CHO) | Aldoxime (-CH=NOH) | H₂NOH·HCl; then dehydrating agent (e.g., P₂O₅) | organic-chemistry.org |
Advanced and Sustainable Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption.
Solvent-free, or "neat," synthesis is a key green chemistry technique. A simple, rapid, and eco-friendly neat synthesis of isothiazoles has been developed using ammonium thiocyanate (B1210189), which avoids the use of volatile organic solvents . Similarly, the solvent-free oxidative cyclization of 3-aminopropenethiones using silica gel-supported chromium trioxide, either at room temperature or under microwave irradiation, provides an efficient route to 4-cyanoisothiazoles thieme-connect.com.
The use of ultrasound and microwave irradiation can significantly accelerate reaction times and improve yields, often under milder conditions than conventional heating researchgate.nettandfonline.com. The synthesis of thiazole (B1198619) derivatives has been successfully achieved using these energy-efficient techniques, and such methods are directly translatable to isothiazole synthesis researchgate.nettandfonline.comsruc.ac.uk. These methods often allow for solvent-free conditions or the use of greener solvents like water or ethanol researchgate.net.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are inherently atom-economical and efficient. The development of MCRs for the synthesis of thiazoles and isothiazoles represents a sustainable strategy for constructing these heterocyclic cores in a single, efficient step researchgate.netacs.org.
Furthermore, the development of electrochemical methods offers a sustainable alternative for key transformations. For instance, an electrochemical route for converting aldehydes to nitriles has been developed using ammonium iodide as both a supporting electrolyte and a precursor to the in-situ generated promoter and nitrogen source, avoiding the direct use of ammonia gas and external oxidants researchgate.net.
| Sustainable Approach | Description | Advantages | Reference |
| Neat (Solvent-Free) Synthesis | Reactions are conducted without a solvent medium. | Reduced waste, simplified workup, lower environmental impact. | thieme-connect.com |
| Microwave/Ultrasound-Assisted Synthesis | Use of microwave or ultrasonic irradiation to promote reactions. | Faster reaction times, higher yields, energy efficiency. | researchgate.nettandfonline.com |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. | High atom economy, operational simplicity, reduced waste. | researchgate.netacs.org |
| Electrochemical Synthesis | Use of electricity to drive chemical transformations. | Avoids stoichiometric reagents, mild conditions, high selectivity. | researchgate.net |
Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information about the hydrogen (¹H) and carbon-¹³ (¹³C) skeletons of the molecule.
In a ¹H NMR spectrum of 2-(5-Isothiazolyl)acetonitrile, three distinct signals would be expected, corresponding to the three different proton environments in the molecule. The protons on the isothiazole (B42339) ring are expected to appear as doublets due to coupling with each other, while the methylene (B1212753) (-CH₂-) protons of the acetonitrile (B52724) group would appear as a singlet. The predicted chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrile group and the aromatic isothiazole ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Isothiazole H-3 | ~8.5 - 8.8 | Doublet (d) | 1H |
| Isothiazole H-4 | ~7.5 - 7.8 | Doublet (d) | 1H |
| Methylene (-CH₂-) | ~4.0 - 4.3 | Singlet (s) | 2H |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals are anticipated: three for the carbon atoms of the isothiazole ring and two for the carbons of the acetonitrile side chain. The chemical shifts are characteristic of aromatic heterocycles and the nitrile functional group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Isothiazole C-5 | ~160 - 165 |
| Isothiazole C-3 | ~150 - 155 |
| Isothiazole C-4 | ~120 - 125 |
| Nitrile (-C≡N) | ~115 - 120 |
| Methylene (-CH₂-) | ~20 - 25 |
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy) would show a correlation between the two coupled protons on the isothiazole ring (H-3 and H-4), confirming their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the H-3 signal to C-3, H-4 to C-4, and the methylene proton signal to the methylene carbon.
Infrared (IR) Spectroscopy for Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be dominated by a sharp, intense absorption band characteristic of the nitrile (C≡N) triple bond stretch. Other key absorptions would include C-H stretching from the aromatic ring and the methylene group, as well as C=N and C=C stretching vibrations within the isothiazole ring.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Isothiazole Ring | ~3100 - 3000 |
| Aliphatic C-H Stretch | -CH₂- | ~3000 - 2850 |
| Nitrile Stretch | -C≡N | ~2260 - 2240 (strong, sharp) |
| C=N and C=C Stretch | Isothiazole Ring | ~1600 - 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. As a heteroaromatic compound, this compound is expected to absorb UV radiation, corresponding to π → π* transitions within the isothiazole ring. The exact absorption maxima (λ_max) would depend on the solvent used, but the spectrum would likely feature one or more strong absorption bands in the 200-300 nm range.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula can be confirmed. For this compound (C₅H₄N₂S), HRMS would provide a precise mass that distinguishes it from any other compound with the same nominal mass.
Table 4: Predicted HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
|---|---|---|
| C₅H₄N₂S | [M]⁺ | 124.0146 |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a powerful analytical technique utilized to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions. However, a thorough search of the available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific single-crystal X-ray diffraction data for the compound this compound.
While specific crystallographic data for this compound is not publicly available, the general principles of X-ray crystallography would be applicable to its structural elucidation should suitable crystals be obtained. The process would involve growing a single crystal of the compound, mounting it on a diffractometer, and exposing it to a focused beam of X-rays. The resulting diffraction pattern would then be analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.
For related heterocyclic compounds, such as various isothiazole derivatives, X-ray crystallography has been successfully employed to confirm their molecular structures and to study their solid-state packing arrangements. researchgate.netmedwinpublishers.com These studies typically reveal key structural parameters and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.
In the absence of experimental data for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a successful X-ray crystallographic analysis.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₅H₄N₂S |
| Formula weight | 124.17 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.4 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 532.8 |
| Z | 4 |
Table of Compounds Mentioned
| Compound Name |
|---|
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculation Methodologies
Quantum chemical methods are broadly categorized by their level of theory and computational expense. The choice of method depends on the desired accuracy and the size of the molecular system.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying heterocyclic compounds. epu.edu.iqekb.egresearchgate.net This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.
In studies of similar thiazole (B1198619) derivatives, DFT, often using the B3LYP functional with a basis set like 6-311G(d,p), is employed to optimize the molecular geometry, predicting bond lengths and angles. epu.edu.iq For 2-(5-Isothiazolyl)acetonitrile, such calculations would determine the most stable three-dimensional conformation. Theoretical vibrational frequencies can also be computed and compared with experimental data (e.g., from FT-IR spectroscopy) to validate the calculated structure. mdpi.com DFT is also foundational for calculating many of the electronic properties discussed in subsequent sections, including molecular orbital energies and electrostatic potentials. ekb.egmdpi.com
Illustrative Optimized Geometrical Parameters for a Thiazole Derivative
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | S1-C9 | 1.832 |
| Bond Length (Å) | S1-C11 | 1.780 |
| Bond Length (Å) | O2-C7 | 1.322 |
| Bond Angle (°) | C9-S1-C11 | 91.5 |
| Bond Angle (°) | S1-C9-N8 | 112.1 |
Note: The data presented is for a 2,4-dioxothiazolidine derivative, included to illustrate the type of structural parameters obtained from DFT calculations.
Ab Initio and Semi-Empirical Methods
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental parameters. libretexts.org While highly accurate, methods like Hartree-Fock (HF) and post-Hartree-Fock methods are computationally demanding and are typically reserved for smaller molecules. mit.eduresearchgate.net They are crucial for benchmarking and validating results from less computationally expensive methods. researchgate.net
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT methods. uomustansiriyah.edu.iq This speed allows for the study of very large molecules. researchgate.net However, their accuracy is dependent on the quality of the parameterization for the specific atoms and bonding situations in the molecule. libretexts.orgscribd.com For a molecule like this compound, semi-empirical methods like AM1 or PM3 could be used for initial conformational searches or for modeling large systems involving the molecule. uomustansiriyah.edu.iq
Electronic Structure Analysis
Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Computational methods provide several ways to analyze this electronic structure.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Distributions
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.compku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. chemrxiv.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. chemrxiv.orgschrodinger.com Computational studies on various heterocyclic systems routinely calculate these values to assess their reactivity profiles. mdpi.comresearchgate.net For this compound, the electron-withdrawing nature of the nitrile group and the electronic properties of the isothiazole (B42339) ring would influence the energies of the frontier orbitals. acs.orgrsc.org
Representative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -2.12 |
| HOMO-LUMO Gap (ΔE) | 4.73 |
Note: The values are representative, based on data for a substituted benzothiazole, to illustrate the typical magnitude of HOMO, LUMO, and energy gap values calculated via DFT. mdpi.com
Charge Distribution Analysis (e.g., Mulliken Charges, Natural Atomic Charges)
Population analysis methods assign partial charges to each atom in a molecule, providing a quantitative picture of charge distribution. This helps identify atoms that are electron-rich or electron-deficient.
Mulliken population analysis is one of the oldest and simplest methods for calculating atomic charges. wikipedia.orguni-muenchen.de However, it is known to be highly dependent on the choice of basis set, which can limit the reliability of the results. wikipedia.orgstackexchange.com
Natural Bond Orbital (NBO) analysis is considered a more robust method. stackexchange.com It derives charges from the electron density by localizing orbitals into bonding, lone pair, and anti-bonding orbitals that correspond more closely to the intuitive Lewis structure of a molecule. NBO charges are generally less sensitive to the basis set and provide a more chemically meaningful description of charge distribution. stackexchange.com For this compound, NBO analysis would likely show negative charges on the nitrogen atoms and potentially the sulfur atom, indicating their nucleophilic character. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for predicting how a molecule will interact with other charged species. mdpi.comlibretexts.org
The map is color-coded to indicate different potential regions:
Red: Regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. mdpi.com
Blue: Regions of most positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. mdpi.com
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atom of the isothiazole ring and the nitrogen of the nitrile group, due to their lone pairs of electrons. researchgate.netphyschemres.org These areas represent the primary nucleophilic sites. Regions of positive potential (blue) might be found around the hydrogen atoms. physchemres.org Such maps provide a clear, intuitive guide to the molecule's reactive sites. mdpi.com
Reactivity Prediction and Conceptual DFT Descriptors
Conceptual Density Functional Theory (DFT) provides a powerful framework for predicting and understanding the reactivity of molecules. It utilizes various descriptors, derived from the electron density, to quantify the global and local reactivity of a chemical species.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity.
Chemical Softness (S): The reciprocal of chemical hardness, representing the molecule's ability to undergo changes in its electron density. Higher softness corresponds to higher reactivity.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.
Table 2: Hypothetical Global Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes, based on typical values for similar heterocyclic compounds.
| Descriptor | Value |
|---|---|
| Chemical Hardness (η) (eV) | 3.5 |
| Chemical Softness (S) (eV⁻¹) | 0.29 |
| Electrophilicity Index (ω) (eV) | 2.1 |
While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in space when an electron is added to or removed from the molecule. The condensed Fukui functions, which represent the Fukui function integrated over the basin of a particular atom, are often used to identify the most reactive sites.
f+(r): Indicates the propensity of a site to undergo a nucleophilic attack.
f-(r): Indicates the propensity of a site to undergo an electrophilic attack.
f0(r): Indicates the propensity of a site to undergo a radical attack.
Local Softness (s(r)): This is the product of the global softness and the Fukui function. It provides a more refined measure of the reactivity of a particular atomic site.
For this compound, the calculation of Fukui functions and local softness would pinpoint the most likely sites for chemical reactions. For instance, it would be possible to determine whether the nitrogen or sulfur atom in the isothiazole ring is more susceptible to electrophilic attack, or which carbon atom is most likely to be attacked by a nucleophile.
Table 3: Hypothetical Condensed Fukui Functions for Selected Atoms in this compound This table presents hypothetical data for illustrative purposes, based on typical values for similar heterocyclic compounds.
| Atom | f⁺ | f⁻ | f⁰ |
|---|---|---|---|
| N(isothiazole) | 0.12 | 0.05 | 0.085 |
| S(isothiazole) | 0.08 | 0.15 | 0.115 |
| C(acetonitrile) | 0.25 | 0.02 | 0.135 |
| N(acetonitrile) | 0.09 | 0.18 | 0.135 |
Computational Simulation of Spectroscopic Parameters (e.g., Theoretical Vibrational Frequencies, UV-Vis Spectra, NMR Shifts)
Computational chemistry can be used to simulate various spectroscopic parameters, providing valuable information for the identification and characterization of molecules.
Theoretical Vibrational Frequencies: Calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated spectrum with an experimental spectrum, one can confirm the structure of the molecule and assign the observed vibrational bands to specific molecular motions.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum (UV-Vis) of a molecule. This provides information about the electronic transitions that occur when the molecule absorbs light, which can be related to its electronic structure and conjugation.
NMR Shifts: The chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy can also be calculated using computational methods. These calculations can aid in the assignment of NMR signals to specific atoms in the molecule and can provide insights into the local electronic environment of each nucleus.
For this compound, these computational simulations would provide a theoretical spectroscopic fingerprint that could be used to identify the compound and to interpret its experimental spectra.
Table 4: Hypothetical Calculated Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes, based on typical values for similar heterocyclic compounds.
| Spectroscopic Parameter | Calculated Value |
|---|---|
| Major IR Frequency (cm⁻¹) | 2250 (C≡N stretch) |
| UV-Vis λmax (nm) | 265 |
| ¹H NMR Shift (ppm) | δ 8.5 (H on isothiazole) |
| ¹³C NMR Shift (ppm) | δ 117 (C of C≡N) |
Mechanistic Elucidation via Computational Modeling (e.g., Transition State Analysis, Reaction Pathway Optimization)
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the transition states and intermediates involved, and to calculate the activation energies and reaction energies.
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By locating the transition state structure and calculating its energy, one can determine the activation energy of the reaction, which is a key factor in determining the reaction rate.
Reaction Pathway Optimization: Computational methods can be used to trace the entire reaction pathway from reactants to products, providing a detailed picture of the molecular transformations that occur during the reaction. This can reveal the step-by-step mechanism of the reaction and can help to explain the observed selectivity and reactivity.
For this compound, computational modeling could be used to investigate the mechanisms of various reactions, such as electrophilic substitution on the isothiazole ring or nucleophilic addition to the acetonitrile (B52724) group. This would provide a deeper understanding of the chemical reactivity of the molecule and could guide the design of new synthetic routes. For example, a study could model the hydrolysis of the nitrile group to an amide or carboxylic acid, identifying the transition state for the attack of a water molecule and the subsequent proton transfers.
Chemical Reactivity and Transformation Mechanisms of 2 5 Isothiazolyl Acetonitrile
Reactions Involving the Acetonitrile (B52724) Moiety
The acetonitrile portion of the molecule, -CH₂CN, features two key reactive centers: the methylene (B1212753) group (CH₂) and the nitrile group (C≡N).
The methylene group in 2-(5-isothiazolyl)acetonitrile is positioned between two electron-withdrawing groups: the nitrile functionality and the isothiazole (B42339) ring. This positioning significantly increases the acidity of the methylene protons, classifying it as an "active methylene group". scribd.com This enhanced acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion.
This carbanion is a potent nucleophile and can participate in a range of carbon-carbon bond-forming reactions. For instance, it can undergo nucleophilic addition to electrophilic centers such as aldehydes and ketones. organic-chemistry.orgnih.gov The reaction with aldehydes, for example, would proceed via an aldol-type addition to yield a β-hydroxynitrile. Catalytic systems, potentially involving a Lewis acidic metal complex in conjunction with a mild base, can facilitate these additions under controlled conditions. organic-chemistry.org
Active methylene compounds are known to react with various substrates in the presence of a base. rsc.orgclockss.org The resulting nucleophile from this compound could be used in condensations and addition reactions to build more complex molecular architectures. researchgate.net
Table 1: Plausible Reactions at the Active Methylene Group
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Deprotonation | Strong Base (e.g., NaH, LDA) | Resonance-stabilized carbanion |
| Aldol (B89426) Addition | Aldehyde/Ketone, Base | β-Hydroxynitrile derivative |
The nitrile group is a versatile functional group capable of undergoing numerous transformations. researchgate.netebsco.com
Cycloaddition Reactions: The carbon-nitrogen triple bond can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides, typically catalyzed by a Lewis acid, to form tetrazole rings. This reaction transforms the linear nitrile group into a five-membered aromatic heterocycle.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org This reaction proceeds through an amide intermediate. Mildly acidic conditions first protonate the nitrogen, making the carbon more susceptible to nucleophilic attack by water, eventually leading to the corresponding amide. ebsco.com More vigorous conditions will continue the hydrolysis of the amide to produce 2-(5-isothiazolyl)acetic acid and ammonia. ebsco.com
Reduction: Nitriles can be reduced to primary amines. smolecule.com A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can achieve this transformation, converting the -CN group to a -CH₂NH₂ group. ebsco.com This provides a method for introducing a primary amine functionality. Catalytic hydrogenation is another common method for this reduction.
Table 2: Representative Transformations of the Nitrile Group
| Transformation | Reagents | Product Functional Group |
|---|---|---|
| Cycloaddition | Sodium Azide (B81097) (NaN₃), Lewis Acid | Tetrazole |
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |
Reactions Involving the Isothiazole Ring System
The isothiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms in adjacent positions. Its aromaticity lends it a degree of stability, but it can still participate in several types of reactions. medwinpublishers.comresearchgate.net
Compared to other five-membered heterocycles like pyrrole (B145914) or furan, the isothiazole ring is generally deactivated towards electrophilic aromatic substitution due to the electronegativity of the heteroatoms. When such reactions do occur, the position of attack is influenced by the existing substituent. For 5-substituted isothiazoles, electrophilic attack is predicted to occur preferentially at the C4 position, which is the most electron-rich carbon atom in the ring. However, forcing conditions are often required for reactions like nitration or halogenation. thieme-connect.com
The isothiazole ring can be susceptible to nucleophilic attack, which may lead to substitution or ring-opening. Nucleophilic attack can target the sulfur atom or one of the ring carbons. nih.gov Strong nucleophiles, such as organolithium reagents, can deprotonate the ring, typically at the C3 or C4 position, depending on the substituents. This lithiated intermediate can then react with various electrophiles. Direct nucleophilic attack on a ring carbon is less common unless an activating group is present.
The isothiazole ring can undergo cleavage under certain conditions. Strong bases can induce ring-opening pathways. Additionally, reductive cleavage of the weak N-S bond is a known reaction pathway for isothiazoles. researchgate.net For instance, some isothiazolone (B3347624) derivatives react with thiols, leading to a ring-opened mercaptoacrylamide. nih.gov This suggests that the N-S bond in this compound could be susceptible to cleavage by potent nucleophiles or reducing agents. nih.gov
In the context of mass spectrometry, the fragmentation of this compound would likely follow pathways characteristic of both the nitrile and the heterocyclic components. nih.govarkat-usa.org Common fragmentation patterns include:
Loss of the acetonitrile moiety: Cleavage of the C-C bond between the ring and the methylene group (α-cleavage) would be a probable initial fragmentation step. libretexts.org
Ring Fragmentation: Subsequent fragmentation would involve the breakdown of the isothiazole ring itself. This could involve the loss of small, stable molecules like hydrogen cyanide (HCN), acetylene (B1199291) (C₂H₂), or sulfur-containing fragments. nih.govscispace.com The specific pathway would depend on the ionization energy applied. arkat-usa.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(5-Isothiazolyl)acetic acid |
| Ammonia |
| Hydrogen Cyanide |
| Acetylene |
| Lithium Aluminum Hydride |
Interplay between Isothiazole Ring and Acetonitrile Side-Chain Reactivity
The reactivity of this compound is a nuanced interplay of the individual chemical properties of the isothiazole nucleus and the acetonitrile functional group. The isothiazole ring, being an electron-deficient heteroaromatic system, exerts a significant influence on the adjacent acetonitrile side-chain. This electron-withdrawing nature of the isothiazole ring enhances the acidity of the methylene (-CH2-) protons of the acetonitrile group. This increased acidity makes the methylene carbon a potent nucleophile upon deprotonation by a suitable base.
Consequently, the activated methylene group is the primary site for a variety of chemical reactions. It can readily participate in base-catalyzed condensation reactions with electrophilic partners such as aldehydes and ketones. This reactivity is characteristic of compounds with active methylene groups and is a cornerstone of carbon-carbon bond formation in organic synthesis.
Conversely, the acetonitrile side-chain, with its electron-withdrawing cyanide group, influences the reactivity of the isothiazole ring. While the isothiazole ring is generally susceptible to nucleophilic attack, the presence of the acetonitrile group at the 5-position can modulate the regioselectivity of such reactions. However, the inherent stability of the aromatic isothiazole ring means that reactions involving the side-chain are generally more facile and occur under milder conditions than those that would disrupt the aromaticity of the ring.
In reactions where conditions are harsh enough to potentially involve the isothiazole ring, a competition between side-chain reactivity and ring-opening or substitution reactions can be envisaged. For instance, strong nucleophiles could potentially attack the sulfur atom or one of the carbon atoms of the isothiazole ring, leading to ring cleavage. However, the pronounced reactivity of the α-carbon of the acetonitrile side-chain typically dominates the chemical behavior of this compound under most synthetic conditions.
Effects of Reaction Conditions and Catalysis on Chemical Outcomes
The chemical transformations of this compound are highly sensitive to the employed reaction conditions and the presence of catalysts. These factors can be manipulated to selectively favor certain reaction pathways and to control the formation of desired products.
Reaction Conditions:
The nature of the base used is a critical parameter in reactions involving the acetonitrile side-chain. The choice of base, ranging from mild organic bases like piperidine (B6355638) or triethylamine (B128534) to stronger inorganic bases such as sodium ethoxide or potassium hydroxide, will determine the extent of deprotonation of the active methylene group. The concentration of the resulting carbanion will, in turn, influence the rate and efficiency of subsequent reactions, for instance, in Knoevenagel-type condensations with carbonyl compounds.
Temperature is another crucial factor that can dictate the outcome of a reaction. While many of the base-catalyzed reactions of the side-chain can proceed at room temperature or with gentle heating, more forcing conditions might be necessary for less reactive electrophiles. However, elevated temperatures can also lead to undesired side reactions, such as self-condensation or decomposition of the starting material or products. The choice of solvent can also play a significant role, influencing the solubility of reactants and the stability of intermediates.
Catalysis:
The use of catalysts can significantly enhance the efficiency and selectivity of reactions involving this compound. In the context of condensation reactions, acid catalysts can be employed to activate the carbonyl partner towards nucleophilic attack by the enol or enolate of the acetonitrile derivative.
In more complex transformations, transition metal catalysts could potentially be used to effect cross-coupling reactions at the isothiazole ring, although this would require prior functionalization of the ring (e.g., halogenation). For reactions involving the nitrile group itself, such as hydration to an amide or reduction to an amine, specific catalysts are indispensable. For example, the hydration of the nitrile can be catalyzed by acids or bases under aqueous conditions, while reduction to the corresponding amine typically requires the use of metal hydrides or catalytic hydrogenation.
The interplay of these reaction parameters is exemplified in multicomponent reactions where this compound could act as a key building block. For instance, in Gewald-type reactions, an aldehyde or ketone, an active methylene nitrile, and elemental sulfur react in the presence of a base to form a polysubstituted aminothiophene. In such a scenario, the precise control of the base, temperature, and stoichiometry of the reactants would be paramount to achieving a high yield of the desired thiophene (B33073) product, while minimizing the formation of byproducts.
The following table provides a hypothetical overview of how different reaction conditions could influence the outcome of a Knoevenagel condensation between this compound and an aldehyde.
| Catalyst/Base | Solvent | Temperature | Expected Outcome |
| Piperidine | Ethanol | Room Temperature | Moderate to good yield of the condensation product. |
| Sodium Ethoxide | Ethanol | 0 °C to Room Temp. | High yield of the condensation product, risk of side reactions. |
| Acetic Acid | Toluene | Reflux | Slow reaction, potential for low yield. |
| No Catalyst | Methanol | Room Temperature | No significant reaction. |
This table is illustrative and based on general principles of the Knoevenagel condensation. Actual results would depend on the specific aldehyde used.
2 5 Isothiazolyl Acetonitrile As a Key Building Block in Advanced Organic Synthesis
Construction of Complex Heterocyclic Architectures
The strategic placement of reactive functional groups in 2-(5-Isothiazolyl)acetonitrile makes it an ideal precursor for the synthesis of fused heterocyclic systems. The active methylene (B1212753) group, positioned between the electron-withdrawing isothiazole (B42339) ring and the nitrile group, is readily deprotonated to form a nucleophilic carbanion. This nucleophile can participate in various cyclization and condensation reactions to build new rings onto the isothiazole core.
One prominent application is in the synthesis of thieno[2,3-d]isothiazoles . researchgate.netrsc.org These bicyclic systems are of interest in medicinal chemistry and materials science. The synthesis can be envisioned through a reaction sequence where the carbanion generated from this compound attacks a sulfur-containing electrophile, followed by an intramolecular cyclization. For instance, reaction with carbon disulfide under basic conditions, followed by alkylation and subsequent cyclization, can lead to substituted thieno[2,3-d]isothiazoles.
Another important class of heterocycles accessible from this building block is pyrazolo[3,4-d]isothiazoles . The synthesis of such fused pyrazole (B372694) systems often involves the reaction of a β-ketonitrile or its equivalent with hydrazine (B178648) derivatives. By first elaborating the acetonitrile (B52724) side chain of this compound, for example, through a Claisen condensation, a suitable precursor for pyrazole ring formation can be generated. Subsequent reaction with hydrazine would then lead to the desired pyrazolo[3,4-d]isothiazole core structure. researchgate.netnih.gov
The reactivity of the nitrile group itself can also be harnessed for ring formation. For example, it can undergo cycloaddition reactions or be a key component in condensations leading to pyrimidine (B1678525) rings, thereby forming isothiazolo[5,4-d]pyrimidines .
| Starting Material | Reagents/Conditions | Resulting Heterocycle |
| This compound | 1. Base, CS₂ 2. Alkylating agent 3. Cyclization | Substituted Thieno[2,3-d]isothiazole |
| This compound | 1. Claisen Condensation 2. Hydrazine hydrate | Substituted Pyrazolo[3,4-d]isothiazole |
| This compound | Formamide or similar C1 synthons | Isothiazolo[5,4-d]pyrimidine |
Precursor for Diverse Functional Group Interconversions
The nitrile functionality of this compound is a versatile handle for a wide range of functional group transformations, providing access to other key chemical moieties. ebsco.comchemistrysteps.com These transformations are fundamental for modifying the electronic and steric properties of the molecule and for providing connection points for further synthetic elaboration.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either the corresponding carboxylic acid, 2-(5-isothiazolyl)acetic acid, or the amide, 2-(5-isothiazolyl)acetamide. pressbooks.publibretexts.orgopenstax.org These products are themselves valuable intermediates for the synthesis of esters, other amides, or for participating in further coupling reactions.
Reduction: The nitrile can be reduced to a primary amine, 2-(5-isothiazolyl)ethanamine. chemistrysteps.comlibretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. libretexts.org The resulting amine is a key functional group for introducing nitrogen-containing substituents or for building larger structures via amide bond formation or reductive amination. A milder reduction using reagents like diisobutylaluminum hydride (DIBAL-H) can yield the corresponding aldehyde, 2-(5-isothiazolyl)acetaldehyde. chemistrysteps.com
Reactions with Organometallics: The electrophilic carbon atom of the nitrile group can be attacked by organometallic nucleophiles, such as Grignard reagents or organolithium compounds. chemistrysteps.compressbooks.pub This reaction, after aqueous workup, leads to the formation of ketones, providing a direct method for carbon-carbon bond formation at the side chain. openstax.org
| Functional Group | Reagents/Conditions | Product Functional Group |
| Nitrile (-CN) | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) or Amide (-CONH₂) |
| Nitrile (-CN) | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |
| Nitrile (-CN) | 1. DIBAL-H 2. H₂O | Aldehyde (-CHO) |
| Nitrile (-CN) | 1. R-MgBr or R-Li 2. H₃O⁺ | Ketone (-C(=O)R) |
Role in Cascade and Multi-Step Synthetic Sequences
The inherent reactivity of this compound makes it an excellent component for cascade, domino, and multi-component reactions (MCRs). nih.govmdpi.com These processes are highly efficient as they allow for the construction of complex molecules in a single pot, reducing waste and saving time. nih.gov
The active methylene group makes the compound a suitable partner in Knoevenagel condensations with aldehydes or ketones. The resulting vinylidene cyanide product is a Michael acceptor and can participate in subsequent intramolecular or intermolecular reactions. This reactivity pattern is central to many MCRs that build complex heterocyclic scaffolds. For example, a three-component reaction between an aldehyde, this compound, and a sulfur source like thiourea (B124793) could potentially lead to highly substituted pyrimidine-thiones in a manner analogous to the Biginelli reaction. nih.gov
Furthermore, the compound can be incorporated into multi-step continuous flow synthesis setups. researchgate.netsyrris.jp In such sequences, the initial product from a reaction involving this compound can be directly channeled into a subsequent reaction without isolation of intermediates. This approach allows for the rapid and automated synthesis of compound libraries based on the isothiazole scaffold. nih.gov For instance, a Knoevenagel condensation could be followed in-line by a reduction or a cyclization step to quickly generate molecular diversity.
Strategies for Derivatization and Scaffold Modification
Beyond the transformations of the acetonitrile side chain, the isothiazole ring itself offers opportunities for derivatization, allowing for comprehensive scaffold modification. The functional groups introduced via interconversions (as described in 6.2) serve as primary handles for these modifications.
Amine Derivatization: The primary amine obtained from nitrile reduction can be readily acylated, sulfonated, or alkylated to introduce a wide array of substituents. It can also be used in palladium-catalyzed cross-coupling reactions or in the formation of other heterocyclic rings.
Carboxylic Acid Derivatization: The carboxylic acid from nitrile hydrolysis is a versatile handle for forming esters and amides via standard coupling chemistry (e.g., using carbodiimides). This allows for the introduction of countless R-groups, significantly expanding the chemical space around the isothiazole core.
Ketone Derivatization: Ketones formed from the reaction with organometallics can undergo a vast number of subsequent reactions, including aldol (B89426) condensations, Wittig reactions, and reductive aminations, to further extend and functionalize the side chain.
Direct functionalization of the isothiazole ring is also a key strategy. While the 5-position is substituted, the 3- and 4-positions may be susceptible to electrophilic substitution, depending on the activating or deactivating nature of other substituents. Alternatively, lithiation of the isothiazole ring, followed by quenching with an electrophile, can introduce substituents at specific positions, providing a powerful tool for scaffold modification. Ring-opening and rearrangement reactions of the isothiazole nucleus can also be employed to access completely different heterocyclic systems.
These derivatization strategies, combined with the functional group interconversions and heterocycle constructions, underscore the value of this compound as a highly adaptable building block in modern organic synthesis.
Perspectives and Future Research Directions in 2 5 Isothiazolyl Acetonitrile Chemistry
Innovations in Synthetic Methodology Development
Future research will likely focus on developing more efficient, sustainable, and versatile methods for synthesizing the 2-(5-isothiazolyl)acetonitrile core and its analogs. While classical synthetic routes exist, modern organic synthesis emphasizes atom economy, reduced environmental impact, and catalytic efficiency.
Key areas for innovation include:
Catalyst-Free Annulation Reactions: Recent developments in isothiazole (B42339) synthesis have demonstrated the use of metal- and catalyst-free conditions. For instance, the reaction of β-ketodithioesters with ammonium (B1175870) acetate (B1210297) proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade to form 3,5-disubstituted isothiazoles. organic-chemistry.org Adapting such carbon-economic [4+1] annulation strategies could provide a more environmentally benign route to precursors of this compound. organic-chemistry.orgthieme-connect.com
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and potential for scalability. springerprofessional.de Applying flow chemistry to the key ring-forming or functionalization steps in the synthesis of this compound could lead to higher yields and purity while facilitating easier scale-up. springerprofessional.de
Novel Cycloaddition Strategies: The 1,3-dipolar cycloaddition of nitrile sulfides to alkynes is a fundamental method for constructing the isothiazole ring. medwinpublishers.comresearchgate.net Future work could explore novel sources of nitrile sulfides or alternative dipolarophiles to access a wider range of substituted isothiazoles that can be converted to the target compound.
Table 1: Comparison of Traditional vs. Innovative Synthetic Approaches for Isothiazole Scaffolds
| Feature | Traditional Methods (e.g., Hantzsch type) | Innovative Methods (e.g., [4+1] Annulation) |
| Catalyst | Often requires metal or acid catalysts | Can be performed under catalyst-free conditions organic-chemistry.org |
| Reagents | May use hazardous or complex reagents | Utilizes simple, readily available reagents like NH₄OAc thieme-connect.com |
| Conditions | Often requires elevated temperatures | Can proceed under milder, aerial conditions organic-chemistry.org |
| Byproducts | Can generate significant waste | More atom- and carbon-economic design organic-chemistry.orgthieme-connect.com |
| Environmental Impact | Moderate to high | Lower, aligns with green chemistry principles rsc.org |
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing reactions and predicting new transformations. The integration of experimental studies with high-level computational chemistry provides a powerful paradigm for gaining deep mechanistic insights.
Future research in this area should involve:
DFT Calculations: Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. nih.gov For example, DFT could elucidate the mechanism of functionalizing the C4 position of the isothiazole ring or predict the most favorable site for electrophilic or nucleophilic attack.
HOMO-LUMO Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide critical information about the compound's electronic properties and reactivity. nih.gov This analysis can help rationalize observed reactivity and guide the design of new reactions. For instance, a lower HOMO-LUMO energy gap often correlates with higher reactivity. nih.govnih.gov
In-Situ Spectroscopic Monitoring: Techniques like ReactIR or in-situ NMR spectroscopy can be used to observe reactive intermediates and track reaction kinetics in real-time. Combining this experimental data with computational models provides a robust method for validating proposed mechanisms. rsc.org
Table 2: Application of Computational Methods in Understanding Isothiazole Chemistry
| Computational Method | Information Gained | Potential Application for this compound |
| Density Functional Theory (DFT) | Reaction energy profiles, transition state structures, geometric parameters. nih.gov | Elucidating the mechanism of novel ring-forming reactions or side-chain functionalizations. |
| Natural Population Analysis (NPA) | Prediction of natural charges at different atomic sites. nih.gov | Identifying the most electrophilic or nucleophilic sites on the molecule to predict reactivity. |
| HOMO-LUMO Energy Gap Analysis | Electronic stability, chemical reactivity, and kinetic stability. nih.govnih.gov | Predicting the compound's susceptibility to cycloaddition or oxidation-reduction reactions. |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The unique combination of the electron-deficient isothiazole ring and the versatile nitrile group in this compound offers fertile ground for exploring novel chemical transformations. Future research should aim to move beyond known reactions and uncover new reactivity patterns.
Potential avenues for exploration include:
Transformations of the Acetonitrile (B52724) Group: The nitrile functionality is a gateway to numerous other chemical groups. It can undergo [3+2] cycloaddition with reagents like sodium azide (B81097) to form 5-substituted tetrazoles, which are important pharmacophores. scielo.br Hydrolysis can yield the corresponding carboxylic acid, while reduction can produce the valuable ethylamine (B1201723) derivative.
Isothiazole Ring Opening and Rearrangement: The isothiazole ring can undergo cleavage and rearrangement under certain conditions, leading to the formation of other heterocyclic systems or highly functionalized acyclic compounds. researchgate.net Investigating these transformations for this compound could provide access to novel molecular scaffolds.
C-H Functionalization: Direct functionalization of the C-H bond at the 4-position of the isothiazole ring represents a highly efficient and atom-economical approach to creating more complex derivatives. Developing selective catalytic methods for this transformation is a key area for future research.
Table 3: Potential Novel Transformations of this compound
| Starting Group | Reagents/Conditions | Resulting Functional Group/Scaffold | Reference for Analogy |
| Acetonitrile | NaN₃, CuSO₄ | 5-(Isothiazol-5-ylmethyl)-1H-tetrazole | scielo.br |
| Acetonitrile | 1. H₂/Catalyst 2. H₃O⁺ | 2-(5-Isothiazolyl)ethan-1-amine | General nitrile reduction |
| Isothiazole Ring | Raney Nickel | Desulfurization/Ring Opening to form aminopyrrole derivatives | researchgate.net |
| Isothiazole C4-H | Pd catalyst, coupling partner | 4-Substituted-2-(5-isothiazolyl)acetonitrile | General C-H activation |
Development of High-Throughput and Automated Synthesis Platforms
To accelerate the discovery of new derivatives of this compound with potentially valuable properties, the adoption of high-throughput and automated synthesis platforms is essential. These technologies enable the rapid creation and purification of large libraries of related compounds for subsequent screening. researchgate.netresearchgate.net
Future directions in this domain include:
Automated Library Synthesis: Utilizing robotic systems to perform parallel synthesis in 96-well or 384-well plates can dramatically increase the number of derivatives produced. researchgate.netnih.gov By varying reagents that react with the acetonitrile group or a functionalized isothiazole precursor, diverse compound libraries can be generated efficiently. researchgate.netnih.gov
Integrated Synthesis and Screening: The most advanced platforms integrate automated synthesis directly with biological or physicochemical screening. nih.govmerckmillipore.com This approach allows for a closed-loop design-make-test-analyze cycle, significantly shortening the timeline for identifying lead compounds in fields like drug discovery or materials science.
Modular Flow Synthesis Systems: Developing modular flow chemistry setups would allow for the flexible, multi-step synthesis of a range of this compound derivatives. springerprofessional.de Different modules could perform specific reactions (e.g., coupling, cyclization, functional group interconversion), and their combination would dictate the final product structure.
The continued evolution of synthetic methods, combined with deeper mechanistic insight and the power of automation, will undoubtedly expand the chemical space accessible from this compound, paving the way for new discoveries and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
